molecular formula C14H21N3O B4255300 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide

Cat. No. B4255300
M. Wt: 247.34 g/mol
InChI Key: IYZZOYASEFWVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry. This compound has shown promising results in preventing dental caries and remineralizing enamel. CPP-ACP is a bioactive molecule that can bind to dental enamel and facilitate the remineralization process.

Mechanism of Action

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide works by binding to the tooth surface and forming a protective layer that can prevent demineralization. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide also binds to calcium and phosphate ions in saliva and delivers them to the tooth surface, facilitating the remineralization process. Additionally, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide can inhibit the growth of cariogenic bacteria by disrupting their biofilm formation.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has been shown to have several biochemical and physiological effects. It can increase the microhardness of enamel, reduce the solubility of enamel, and increase the resistance of enamel to acid attack. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide can also inhibit the growth of Streptococcus mutans, a cariogenic bacteria that is commonly associated with dental caries.

Advantages and Limitations for Lab Experiments

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide is also biocompatible and non-toxic, making it suitable for use in dental applications. However, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on dental health are not yet fully understood. Additionally, the effectiveness of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide may vary depending on the concentration and application method.

Future Directions

There are several future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide. One area of research is to investigate the optimal concentration and application method for N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide in dental applications. Another area of research is to explore the potential of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide in other fields, such as bone regeneration and wound healing. Additionally, more studies are needed to understand the long-term effects of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide on dental health and to evaluate its safety for human use.
Conclusion:
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide is a promising compound that has shown potential in preventing dental caries and remineralizing enamel. It works by binding to dental enamel and facilitating the remineralization process. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has several advantages for lab experiments, including its stability and biocompatibility. However, more research is needed to fully understand its long-term effects and to optimize its concentration and application method. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has the potential to revolutionize the field of dentistry and improve the oral health of millions of people.

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide has been extensively studied for its potential in preventing dental caries and remineralizing enamel. Several studies have shown that N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide can bind to dental enamel and form a protective layer that can prevent demineralization. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide can also facilitate the remineralization process by providing calcium and phosphate ions to the enamel surface.

properties

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-8-13(15-14(18)9-11-6-7-11)17(16-10)12-4-2-3-5-12/h8,11-12H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZOYASEFWVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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